molecular formula C7H13O8P B1262762 Validone 7-phosphate

Validone 7-phosphate

Cat. No.: B1262762
M. Wt: 256.15 g/mol
InChI Key: TWEGOAYSXFKLRS-UMWONPOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Validone 7-phosphate is a cyclitol phosphate that is validone carrying a single monophosphate substituent at position 7. It is a cyclitol phosphate, a triol and a hydroxycyclohexanone. It derives from a validone. It is a conjugate acid of a this compound(2-).

Scientific Research Applications

Biosynthesis Pathways and Enzymatic Functions

  • Role in Validamycin A Biosynthesis : The gene valC, encoding an enzyme homologous to 2-epi-5-epi-valiolone kinase, plays a crucial role in the biosynthesis of validamycin A. This gene's inactivation leads to mutants unable to produce validamycin A, indicating its critical function. The enzyme ValC is a type of C7-cyclitol kinase, phosphorylating valienone and validone to their 7-phosphate derivatives, providing insights into the biosynthesis pathways of validamycin A (Minagawa et al., 2007).

  • Intermediates in Validamycin A Biosynthesis : Various intermediates in the biosynthesis pathway of validamycin A, such as valienone and validone, are processed and specifically incorporated into the final product. The process involves complex transformations, including cyclization, epimerization, dehydration, and amination. These steps suggest a sophisticated biosynthetic pathway involving validone 7-phosphate as a critical intermediate (Dong et al., 2001).

  • Divergence in Cyclases and Cyclic Products : Sedoheptulose 7-phosphate cyclases, enzymes using sedoheptulose 7-phosphate, generate cyclic precursors for various bioactive natural products, including validamycin. This enzyme class is part of a superfamily of sugar phosphate cyclases, with diverse members generating different cyclic products. This diversity highlights the enzymatic versatility in creating various cyclic structures, including those involving this compound (Asamizu et al., 2012).

  • Gene Clusters in Validamycin Biosynthesis : Identification of gene clusters responsible for validamycin biosynthesis in Streptomyces hygroscopicus. These clusters involve key enzymes and pathways, such as cyclization of d-sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone, crucial for validamycin production. Understanding these gene clusters paves the way for a comprehensive analysis of the biosynthetic pathway of validamycin, involving key intermediates like this compound (Yu et al., 2005).

Properties

Molecular Formula

C7H13O8P

Molecular Weight

256.15 g/mol

IUPAC Name

[(1R,2R,3S,4R)-2,3,4-trihydroxy-5-oxocyclohexyl]methyl dihydrogen phosphate

InChI

InChI=1S/C7H13O8P/c8-4-1-3(2-15-16(12,13)14)5(9)7(11)6(4)10/h3,5-7,9-11H,1-2H2,(H2,12,13,14)/t3-,5-,6+,7+/m1/s1

InChI Key

TWEGOAYSXFKLRS-UMWONPOSSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](C1=O)O)O)O)COP(=O)(O)O

Canonical SMILES

C1C(C(C(C(C1=O)O)O)O)COP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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